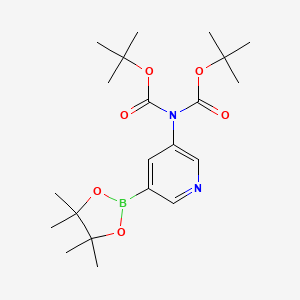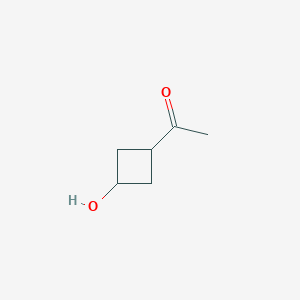
4-Chloro-5-fluoro-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-2-methylaniline (CFM) is an organic compound belonging to the class of anilines. It is a colorless liquid with a pungent odor and is soluble in polar organic solvents. CFM is a useful reagent for the synthesis of organic compounds, as well as for the production of pharmaceuticals and other chemicals. In addition, CFM has been used in scientific research for its unique properties and potential applications. In
Scientific Research Applications
4-Chloro-5-fluoro-2-methylaniline has been used extensively in scientific research due to its unique properties and potential applications. 4-Chloro-5-fluoro-2-methylaniline has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 4-Chloro-5-fluoro-2-methylaniline has been used in the synthesis of novel materials, such as conducting polymers, for use in optoelectronic devices. Furthermore, 4-Chloro-5-fluoro-2-methylaniline has been used in the synthesis of surfactants, catalysts, and other materials for industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-methylaniline is not fully understood; however, it is believed to be related to its ability to react with other molecules to form new compounds. 4-Chloro-5-fluoro-2-methylaniline is known to react with amines and other organic compounds to form a variety of products, including amides, sulfonamides, and phosphonamides. In addition, 4-Chloro-5-fluoro-2-methylaniline can react with aromatic compounds to form a variety of products, including aryl halides and aryl sulfonamides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-5-fluoro-2-methylaniline are not well understood. However, it is known that 4-Chloro-5-fluoro-2-methylaniline can interact with proteins and other biological molecules, as well as with other organic compounds. In addition, 4-Chloro-5-fluoro-2-methylaniline has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-5-fluoro-2-methylaniline in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, 4-Chloro-5-fluoro-2-methylaniline is a versatile reagent that can be used in a variety of synthetic reactions. However, there are some limitations to using 4-Chloro-5-fluoro-2-methylaniline in laboratory experiments, such as its low solubility in water and its potential to react with other molecules to form unwanted products.
Future Directions
The potential future directions for 4-Chloro-5-fluoro-2-methylaniline include its use in the synthesis of novel pharmaceuticals and agrochemicals, as well as in the development of new materials for use in optoelectronic devices. In addition, 4-Chloro-5-fluoro-2-methylaniline could be used in the development of new catalysts and surfactants for industrial applications. Furthermore, the potential biochemical and physiological effects of 4-Chloro-5-fluoro-2-methylaniline could be further explored, as well as its potential use in the treatment of disease.
Synthesis Methods
4-Chloro-5-fluoro-2-methylaniline can be synthesized through a variety of methods, including the oxidative coupling of 4-chloro-2-methylaniline and 5-fluoroaniline, the reaction of 4-chloro-2-methylaniline with 5-fluoro-2-chloroaniline, and the reaction of 4-chloro-2-methylaniline with 5-fluoro-2-methylaniline. The oxidative coupling method is the most common and efficient method for synthesizing 4-Chloro-5-fluoro-2-methylaniline, as it produces a high yield of the desired product.
properties
IUPAC Name |
4-chloro-5-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYKZRCZUUVVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

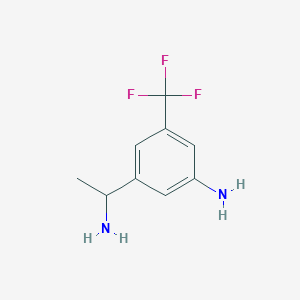
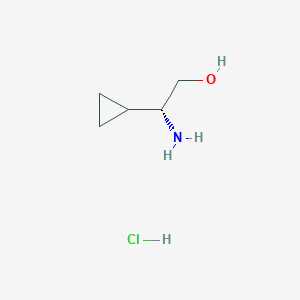
![t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)
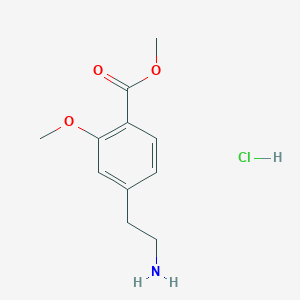





![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)
